molecular formula C6H10Br2 B1417928 1,2-Dibromo-3,3-dimethylbut-1-ene CAS No. 99584-95-9

1,2-Dibromo-3,3-dimethylbut-1-ene

Cat. No. B1417928
CAS RN: 99584-95-9
M. Wt: 241.95 g/mol
InChI Key: JDGBPINHTJNHMH-UHFFFAOYSA-N
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Description

“1,2-Dibromo-3,3-dimethylbut-1-ene” is a chemical compound with the molecular formula C6H10Br2 . It is also known by its IUPAC name "(Z)-1,2-dibromo-3,3-dimethylbut-1-ene" .


Synthesis Analysis

The synthesis of “1,2-Dibromo-3,3-dimethylbut-1-ene” can be achieved through several methods. One method involves the dehydrobromination of 1,2,3,4-tetrabromo-2,3-dimethylbutane, which results in 1,4-dibromo-2,3-dimethylbuta-1,3-diene . Another method involves the bromination of alkenes, alkynes, and anilines at room temperature using potassium bromide and orthoperiodic acid in dichloromethane-water (1:1) to prepare the corresponding brominated compounds .


Molecular Structure Analysis

The molecular structure of “1,2-Dibromo-3,3-dimethylbut-1-ene” consists of a carbon backbone with two bromine atoms attached . The exact structure can be found in databases like PubChem and ChemSpider .


Chemical Reactions Analysis

“1,2-Dibromo-3,3-dimethylbut-1-ene” can undergo several chemical reactions. For instance, it can undergo dehydrobromination to form various dienes . It can also participate in bromination reactions of alkenes, alkynes, and anilines .

Scientific Research Applications

Synthesis and Characterization

Catalytic Studies

This compound also finds applications in catalytic studies. It has been used to investigate the homogeneous catalytic hydroformylation process. In one study, the hydroformylation of 3,3-dimethylbut-1-ene was examined, using Rh4(CO)12 as a catalyst, to understand the dynamics of the catalytic process (Li, Widjaja, & Garland, 2003).

Reaction Mechanism Studies

The compound is also instrumental in studying reaction mechanisms. For instance, its reactions with deuterium or deuterium oxide over oxide catalysts have been examined to understand the exchange reactions and isomerization processes in olefins (Kemball, Leach, Škundrić, & Taylor, 1972). Such studies are crucial for comprehending the behavior of olefins in various chemical reactions.

Photochemical Studies

Additionally, 1,2-Dibromo-3,3-dimethylbut-1-ene has been used in photochemical studies. For example, its interactions under photosensitization conditions have been explored to understand the reactions of vibrationally excited triplet states and biradical intermediates, which are fundamental in photochemistry (Montague, 1975).

Structural Analysis

It also plays a role in structural analysis studies. Investigations into the gas phase structure of related compounds, like 2,3-dimethylbut-2-ene, have been conducted using electron diffraction, providing insights into the molecular structure and bonding of such compounds (Carlos & Bauer, 1974).

Safety And Hazards

Safety information for “1,2-Dibromo-3,3-dimethylbut-1-ene” can be found in the Material Safety Data Sheet (MSDS) provided by suppliers . It’s important to handle this compound with care, avoid breathing vapors, mist or gas, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

1,2-dibromo-3,3-dimethylbut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Br2/c1-6(2,3)5(8)4-7/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGBPINHTJNHMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659899
Record name 1,2-Dibromo-3,3-dimethylbut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dibromo-3,3-dimethylbut-1-ene

CAS RN

99584-95-9
Record name 1,2-Dibromo-3,3-dimethylbut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Dibromo-3,3-dimethyl-1-butene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LK Sydnes, KFS Alnes, N Erdogan - Monatshefte für Chemie/Chemical …, 2005 - Springer
Several 2-alkyl-1,1,2-tribromocyclopropanes were treated with sodium hydroxide and ethanol under phase-transfer conditions. Ring opening gave mixtures of the corresponding …
Number of citations: 7 link.springer.com

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